4-(Thiomorpholinomethyl)benzophenone
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Description
4-(Thiomorpholinomethyl)benzophenone is a chemical compound with the IUPAC name phenyl [4- (4-thiomorpholinylmethyl)phenyl]methanone . It has a molecular weight of 297.42 .
Molecular Structure Analysis
The molecular structure of 4-(Thiomorpholinomethyl)benzophenone consists of a benzophenone core with a thiomorpholine group attached to the 4-position of one of the phenyl rings . The InChI code for this compound is 1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 .Scientific Research Applications
Antineoplastic Activity
4-(Thiomorpholinomethyl)benzophenone derivatives, specifically 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide, have been synthesized and evaluated for antineoplastic activity. These compounds demonstrated significant anti-proliferative activity against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. Notably, certain structural modifications, like the addition of a methyl group on the benzophenone B ring, were essential for this antiproliferative activity. Moreover, some compounds showed prolonged activity with cell cycle arrest on G2/M phase and induced apoptosis through caspase-activated DNase (Al‐Ghorbani et al., 2017).
Cytotoxic and Antitumor Activity
Benzophenone derivatives, including those with morpholino and thiomorpholino structures, have shown potent cytotoxic activity against various cancer cells such as P388 murine leukemia and PC-6 human lung carcinoma. When administered intraperitoneally, these compounds significantly inhibited malignant ascites caused by P388 cells in mice, indicating their potential as antitumor agents (Kumazawa et al., 1997).
Photochemical Properties and Applications
Benzophenone photophores, including 4-(Thiomorpholinomethyl)benzophenone, have unique photochemical properties such as the formation of a biradicaloid triplet state upon excitation, enabling hydrogen atom abstraction from C-H bonds. These properties are exploited in various applications including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. Benzophenone photochemistry offers practical advantages like low reactivity toward water and stability in ambient light (Dormán et al., 2016).
Environmental and Health Impact
Studies on benzophenone derivatives, including 4-(Thiomorpholinomethyl)benzophenone, have raised concerns about their potential endocrine-disrupting effects. Research involving zebrafish and human subjects has indicated that these compounds can interfere with hormonal pathways and steroidogenesis, suggesting the need for further risk assessment (Zucchi et al., 2011).
properties
IUPAC Name |
phenyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFLDHDNIVVNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642896 |
Source
|
Record name | Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiomorpholinomethyl)benzophenone | |
CAS RN |
898782-19-9 |
Source
|
Record name | Methanone, phenyl[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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